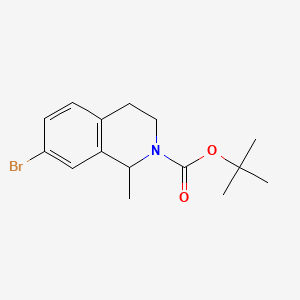

tert-butyl 7-bromo-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

tert-Butyl 7-bromo-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a halogenated tetrahydroisoquinoline derivative with a bromine substituent at the 7th position, a methyl group at the 1st position, and a tert-butyl carbamate protecting group. It serves as a key intermediate in pharmaceutical and organic synthesis, particularly in the development of opioid receptor antagonists and antimicrobial agents. The compound is synthesized via microwave-assisted reactions between 7-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline and di-tert-butyl dicarbonate, achieving a high yield of 99% under optimized conditions . Its molecular formula is C₁₅H₂₀BrNO₂, with a molecular weight of 326.23 (when methylated at the 1st position) or 312.20 (non-methylated variant, CAS 258515-65-0) .

Properties

Molecular Formula |

C15H20BrNO2 |

|---|---|

Molecular Weight |

326.23 g/mol |

IUPAC Name |

tert-butyl 7-bromo-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |

InChI |

InChI=1S/C15H20BrNO2/c1-10-13-9-12(16)6-5-11(13)7-8-17(10)14(18)19-15(2,3)4/h5-6,9-10H,7-8H2,1-4H3 |

InChI Key |

BQGFPOKRIXRVDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(CCN1C(=O)OC(C)(C)C)C=CC(=C2)Br |

Origin of Product |

United States |

Biological Activity

tert-Butyl 7-bromo-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 2680743-44-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

- Molecular Formula : C15H20BrNO2

- Molecular Weight : 326.24 g/mol

- IUPAC Name : this compound

- Purity : 95%

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interaction with various receptors and enzymes. Key findings include:

- Dopamine Receptor Modulation : Research indicates that compounds structurally related to tert-butyl 7-bromo-1-methyl-3,4-dihydroisoquinoline may act as positive allosteric modulators of dopamine receptors, particularly the D1 subtype. This modulation can enhance dopaminergic signaling without directly activating the receptor .

- Antimicrobial Properties : Some studies have suggested that isoquinoline derivatives exhibit antimicrobial activity against various pathogens. The presence of bromine in the structure may enhance these properties by increasing lipophilicity and facilitating membrane penetration .

- Anticancer Potential : Preliminary investigations into the anticancer properties of this compound have shown promise. Isoquinoline derivatives are often investigated for their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The structure of tert-butyl 7-bromo-1-methyl-3,4-dihydroisoquinoline is critical to its biological activity. The following table summarizes key structural features and their associated activities:

| Structural Feature | Modification Impact | Biological Activity |

|---|---|---|

| Bromine Substitution at C7 | Increases lipophilicity | Enhanced receptor binding |

| tert-butyl Group | Improves solubility | Facilitates oral bioavailability |

| Methyl Group at C1 | Affects conformational flexibility | Influences receptor selectivity |

Case Studies

Several studies have investigated the biological effects of related compounds:

- Pharmacological Characterization : A study characterized a series of isoquinoline derivatives, including those structurally similar to tert-butyl 7-bromo-1-methyl-3,4-dihydroisoquinoline. It was found that these compounds exhibited varying degrees of activity at dopamine receptors, with some showing significant selectivity for D1 receptors .

- Antimicrobial Activity Assessment : Research into the antimicrobial properties of isoquinolines revealed that modifications at the C7 position significantly influenced antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. The brominated derivative demonstrated improved activity compared to non-brominated analogs .

- Cancer Cell Line Studies : In vitro studies using cancer cell lines showed that certain isoquinoline derivatives could inhibit cell growth and induce apoptosis through mitochondrial pathways. The presence of the tert-butyl group was noted to enhance cellular uptake, thereby increasing therapeutic efficacy .

Comparison with Similar Compounds

tert-Butyl 7-Chloro-3,4-Dihydroisoquinoline-2(1H)-Carboxylate (CAS 2102412-01-9)

- Key Differences: Substituent: Chlorine (Cl) at position 7 instead of bromine (Br). Reactivity: Chlorine’s lower atomic weight and weaker leaving-group ability reduce its efficiency in cross-coupling reactions compared to bromine. Synthetic Yield: Chlorinated analogues typically exhibit lower yields (~50–70%) in Suzuki-Miyaura couplings due to slower oxidative addition with palladium catalysts .

tert-Butyl 5-Bromo-3,4-Dihydroisoquinoline-2(1H)-Carboxylate (CAS 215184-78-4)

- Key Differences :

- Substituent Position : Bromine at position 5 instead of 5.

- Electronic Effects : The 5-bromo substituent induces distinct electronic effects on the aromatic ring, altering regioselectivity in electrophilic substitutions.

- Synthetic Utility : Less commonly used in coupling reactions due to steric hindrance from the adjacent tert-butyl group .

tert-Butyl 8-Bromo-3,4-Dihydroisoquinoline-2(1H)-Carboxylate (CAS 893566-75-1)

- Key Differences :

Functionalized Analogues

tert-Butyl 7-(Trifluoromethylbenzyl)-3,4-Dihydroisoquinoline-2(1H)-Carboxylate (7c, 7g)

- Key Differences :

- Substituent : Trifluoromethylbenzyl group introduced via Pd-catalyzed coupling.

- Synthetic Challenges : Lower yields (34–57%) due to steric bulk and electron-withdrawing effects of the CF₃ group .

- Applications : Used in opioid receptor studies; the CF₃ group enhances metabolic stability compared to bromine .

tert-Butyl 7-(Isoquinolin-4-ylmethyl)-3,4-Dihydroisoquinoline-2(1H)-Carboxylate (7v)

- Key Differences: Substituent: Isoquinolinylmethyl group. Synthetic Complexity: Requires multi-step purification and results in mixed products, highlighting the superiority of bromine as a versatile leaving group .

tert-Butyl 7-Hydroxy-3,4-Dihydroisoquinoline-2(1H)-Carboxylate (13i)

- Key Differences :

Comparative Data Table

| Compound | Substituent (Position) | Yield (%) | Key Applications | Reactivity in Cross-Coupling |

|---|---|---|---|---|

| 7-Bromo-1-methyl (Target Compound) | Br (7) | 99 | Intermediate for opioid antagonists | High (Suzuki, Buchwald-Hartig) |

| 7-Chloro | Cl (7) | 57–70 | Antimicrobial agents | Moderate |

| 7-Trifluoromethylbenzyl (7g) | CF₃-C₆H₄CH₂ (7) | 34 | Metabolic stability studies | Low |

| 7-Hydroxy (13i) | OH (7) | 22 | Oxadiazole derivatives | Requires activation |

| 5-Bromo | Br (5) | 90+ | Less common intermediates | Moderate (steric hindrance) |

Key Research Findings

Synthetic Efficiency : The 7-bromo derivative’s high yield (99%) under microwave conditions surpasses chloro-, hydroxy-, and trifluoromethyl-substituted analogues, making it a preferred starting material .

Versatility in Functionalization : Bromine’s superior leaving-group ability facilitates diverse transformations, including:

- Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups (e.g., 7a, 7b) .

- Buchwald-Hartig aminations for nitrogen-containing substituents .

Safety and Handling : Brominated variants require stringent safety protocols (H302-H315-H319-H332-H335), whereas chloro and hydroxy analogues pose fewer acute hazards .

Preparation Methods

Synthesis of 3,4-Dihydroisoquinoline Core

The 3,4-dihydroisoquinoline framework is commonly synthesized via Pictet-Spengler cyclization or related condensation methods involving β-phenylethylamine derivatives and aldehydes. This step forms the tetrahydroisoquinoline intermediate, which can be subsequently oxidized or functionalized to the dihydroisoquinoline.

Bromination at the 7-Position

Selective bromination at the 7-position of the isoquinoline ring is typically achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is often carried out in an inert solvent like dichloromethane or acetonitrile, sometimes in the presence of a base such as potassium carbonate to enhance selectivity and yield.

- Typical conditions: NBS, potassium carbonate, room temperature or mild heating (e.g., 25–80 °C), reaction time 1–12 hours.

- Yield: Bromination yields are generally high (>80%) with proper control of reaction parameters.

N-Methylation of the Isoquinoline Nitrogen

The nitrogen atom of the dihydroisoquinoline is methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

- Typical conditions: Methyl iodide, potassium carbonate or sodium hydride, solvent like DMF or acetonitrile, room temperature to reflux.

- Yield: N-methylation proceeds efficiently with yields typically in the range of 70–90%.

Introduction of the tert-Butyl Ester Protecting Group

The tert-butyl ester group at the 2-carboxylate position is introduced by reaction with di-tert-butyl dicarbonate (Boc anhydride) or via esterification with tert-butanol under acidic or catalytic conditions.

- Procedure example: Stirring isoquinoline derivative with Boc anhydride and catalytic trifluoroacetic acid at room temperature for several hours results in tert-butyl carbamate formation.

- Yield: This step commonly achieves yields above 80%.

Representative Preparation Procedure (Literature-Based)

A representative synthetic route, adapted from published protocols, is summarized below:

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1. Formation of 3,4-dihydroisoquinoline | β-phenylethylamine + aldehyde, acid catalyst, reflux | Tetrahydroisoquinoline intermediate | 75–85 |

| 2. Bromination at 7-position | NBS, K2CO3, CH2Cl2, 25–80 °C, 6 h | 7-bromo-3,4-dihydroisoquinoline | 80–90 |

| 3. N-Methylation | Methyl iodide, K2CO3, DMF, rt to reflux | 7-bromo-1-methyl-3,4-dihydroisoquinoline | 70–90 |

| 4. tert-Butyl ester formation | Di-tert-butyl dicarbonate, TFA catalyst, rt, 5 h | tert-butyl 7-bromo-1-methyl-3,4-dihydroisoquinoline-2-carboxylate | 83–92 |

Analytical Characterization and Purification

- Purification: Flash column chromatography on silica gel using petroleum ether/ethyl acetate mixtures (e.g., 3:1 ratio) is commonly employed to isolate the pure product.

- Structural confirmation: Proton nuclear magnetic resonance spectroscopy (¹H-NMR) typically shows:

- tert-butyl group singlet around 1.4–1.5 ppm

- aromatic protons between 7.0–7.3 ppm

- methylene protons of the dihydroisoquinoline ring between 2.7–3.6 ppm

- Mass spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with molecular weight ~326.23 g/mol.

- Additional techniques: Carbon NMR (¹³C-NMR), infrared spectroscopy (IR), and elemental analysis support the structural integrity.

Reaction Optimization and Scale-Up Considerations

Reaction Conditions

- Microwave-assisted heating has been shown to reduce reaction times significantly in bromination and cross-coupling steps, enhancing yields and reproducibility.

- Solvent choice (e.g., tetrahydrofuran vs. dimethylformamide) and catalyst loading (in palladium-catalyzed steps) critically affect efficiency.

Scalability

- Flow chemistry techniques have been explored to minimize bromine waste and improve catalyst recyclability.

- Green solvent systems (ethanol/water mixtures) are preferred for sustainable synthesis.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 3,4-Dihydroisoquinoline formation | β-phenylethylamine, aldehyde, acid catalyst | Reflux, several hours | 75–85 | Classic Pictet-Spengler approach |

| Bromination at 7-position | NBS, K2CO3 | Room temp to 80 °C, 1–12 h | 80–90 | Selective aromatic bromination |

| N-Methylation | Methyl iodide, base (K2CO3) | RT to reflux, 2–6 h | 70–90 | Alkylation of nitrogen |

| tert-Butyl ester formation | Di-tert-butyl dicarbonate, TFA | RT, 4–5 h | 83–92 | Carbamate protection |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 7-bromo-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate?

- Methodology : Start with a pre-functionalized dihydroisoquinoline scaffold. Introduce the methyl group at the 1-position via alkylation (e.g., using methyl iodide and a base like NaH). Bromination at the 7-position can be achieved using electrophilic brominating agents (e.g., NBS or Br₂ with a Lewis acid catalyst). The tert-butyl carbamate group is typically introduced via Boc protection of the amine using Boc anhydride (Boc₂O) in the presence of DMAP .

- Key Considerations : Monitor regioselectivity during bromination and alkylation steps. Use NMR (¹H/¹³C) and LC-MS to confirm intermediate structures.

Q. How should this compound be characterized to confirm its structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl at 1-position, bromine at 7-position).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation.

- HPLC : Purity assessment (>95% for synthetic intermediates).

Q. What safety precautions are necessary when handling this compound?

- Hazards : Based on analogs (e.g., tert-butyl brominated isoquinolines), potential acute toxicity, skin/eye irritation, and respiratory sensitization are likely .

- Protocols :

- Use PPE (gloves, lab coat, goggles).

- Work in a fume hood with adequate ventilation.

- Avoid dust formation; store in a tightly sealed container in a dry, cool environment .

Advanced Research Questions

Q. How does the methyl group at the 1-position influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The methyl group may sterically hinder coupling reactions at adjacent positions. For Suzuki-Miyaura couplings, ensure the bromine at C7 is accessible. Use bulky ligands (e.g., SPhos) to mitigate steric effects .

- Case Study : In Pd-catalyzed couplings, tert-butyl 7-bromo-3,4-dihydroisoquinoline derivatives show moderate yields (50-70%); optimize catalyst loading (1-5 mol%) and temperature (80-100°C) .

Q. What strategies are effective for deprotecting the tert-butyl carbamate group in downstream applications?

- Deprotection Methods :

- Acidic Conditions : Trifluoroacetic acid (TFA) in DCM (1-2 hr, room temperature).

- Thermal Cleavage : Heating in toluene at 110°C (risk of side reactions).

Q. How can contradictions in reported reaction yields for brominated dihydroisoquinolines be resolved?

- Troubleshooting :

- Purity of Starting Material : Ensure intermediates (e.g., 1-methyl-3,4-dihydroisoquinoline) are >95% pure.

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or Pd(dba)₂ with ligands (XPhos, DavePhos).

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for improved solubility .

Q. What are the ecological implications of improper disposal?

- Environmental Risks : Brominated compounds may persist in soil/water. No direct data exists for this compound, but analogs show low biodegradability .

- Mitigation : Follow institutional guidelines for halogenated waste. Incinerate in a certified facility with alkaline scrubbers to neutralize HBr emissions .

Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.